molecular formula C9H6INO2 B2958192 3-iodo-1H-indole-5-carboxylic acid CAS No. 1308644-52-1

3-iodo-1H-indole-5-carboxylic acid

Cat. No.: B2958192
CAS No.: 1308644-52-1
M. Wt: 287.056
InChI Key: NQRKORQSFPAVTN-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-5-carboxylic acid is an indole derivative . It is a solid substance stored at ambient temperature . The molecular formula is C9H6INO2, and it has a molecular weight of 287.06 .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, often involves methods such as indole cyclization . One effective method for the preparation of 3-alkoxycarbonyl derivatives of indole is based on the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including this compound, are prevalent moieties in selected alkaloids . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 287.06 .

Scientific Research Applications

Synthesis of 3-Substituted Indoles

3-Iodo-1H-indole-5-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various 3-substituted indoles, which are important for their biological activities. For instance, carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions facilitate the synthesis of biologically active compounds, showcasing an efficient method for producing diverse 3-substituted indoles (Shirakawa & Kobayashi, 2006). Additionally, the base-mediated carboxylation of unprotected indole derivatives with carbon dioxide offers a straightforward approach to indole-3-carboxylic acids, highlighting the simplicity of direct carboxylation under basic conditions (Yoo et al., 2012).

Development of Novel Synthetic Methods

Research into novel synthetic methods using this compound has led to the discovery of innovative approaches to fluoroindolecarboxylic acids, critical for further chemical synthesis and applications (Schlosser et al., 2006). Such developments underscore the flexibility and potential of using this compound in the creation of complex organic compounds.

Advances in Heterocyclic Chemistry

The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes demonstrates the capacity for producing highly substituted indole, dibenzofuran, and benzofuran derivatives, showcasing the compound's utility in developing condensed heteroaromatic compounds that exhibit solid-state fluorescence (Yamashita et al., 2009). This highlights the potential for this compound in the creation of materials with unique optical properties.

Exploration of Catalytic Processes

Investigations into Rh(III)-catalyzed selective coupling and other catalytic processes have broadened the scope of chemical transformations possible with this compound derivatives. These studies provide insights into the mechanisms of C-H activation and electrophilic addition, offering new avenues for the selective formation of complex molecules (Zheng et al., 2014).

Contributions to Organic Electronics

The development of carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex illustrates the potential of this compound derivatives in organic electronics, particularly as non-precious oxygen reduction catalysts. This research opens up possibilities for environmentally friendly and cost-effective materials in energy applications (Yu et al., 2014).

Safety and Hazards

The safety information for 3-iodo-1H-indole-5-carboxylic acid indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

Indole and its derivatives, including 3-iodo-1H-indole-5-carboxylic acid, show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Properties

IUPAC Name

3-iodo-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKORQSFPAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-5-carboxylic acid (2.08 g, 12.89 mmol, Acros) in DMF (20 mL) was added I2 (3.27 g, 12.89 mmol) and KOH (1.807 g, 32.2 mmol). The reaction was stirred at RT for 1 h then the mixture was poured into ice and H2O (120 mL) containing sodium bisulfite (1.341 g, 12.89 mmol). The mixture was treated with 5 M HCl to pH=4. The resulting yellow solid was collected by filtration, washed with water and dried to give crude 3-iodo-1H-indole-5-carboxylic acid (7.13 g) as a yellow amorphous solid. MS (ESI, pos. ion) m/z: 288.0 (M+1). 1H NMR (400 MHz, MeOH) δ ppm 8.09-8.14 (1H, m), 7.88 (1H, dd, J=8.6, 1.6 Hz), 7.48 (1H, s), 7.45 (1H, d, J=8.6 Hz).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
1.807 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.341 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1H-Indole-5-carboxylic acid (5 g, 31.05 mmol) in DMF (50 mL) was added KOH (5 g, 93.15 mmol) and I2 (15.7 g, 62.11 mmol). The reaction mixture was stirred at RT for 2 h and added 10% aqueous sodium bisulfate solution (25 mL). The resulting precipitate was collected by filtration, washed with water and dried under vacuum to obtain the title compound (8.0 g, 91%) as a brown solid. MS (ESI, pos. ion) m/z: 285.9 (M−1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
91%

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